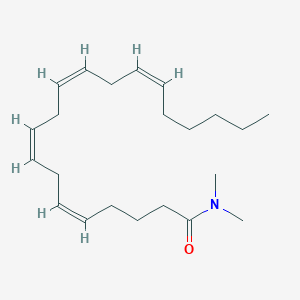

Arachidonoyl-N,N-dimethyl amide

描述

花生四烯酰基-N,N-二甲基酰胺,也称为(5Z,8Z,11Z,14Z)-N,N-二甲基-5,8,11,14-二十碳四烯酰胺,是一种合成的花生四烯乙醇酰胺类似物。花生四烯乙醇酰胺是一种内源性大麻素,能与中枢大麻素(CB1)和外周大麻素(CB2)受体结合。 花生四烯酰基-N,N-二甲基酰胺对人中枢大麻素(CB1)受体的结合能力很弱或没有 .

准备方法

合成路线和反应条件: 花生四烯酰基-N,N-二甲基酰胺可以通过花生四烯酸与N,N-二甲基胺酰胺化合成。该反应通常涉及使用偶联剂,例如二环己基碳二亚胺 (DCC),以促进酰胺键的形成。 该反应在无水条件下进行,以防止中间体水解 .

工业生产方法: 花生四烯酰基-N,N-二甲基酰胺的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及使用自动化反应器并精确控制反应条件,以确保高产率和纯度。 然后使用柱层析或重结晶等技术纯化产物 .

反应类型:

氧化: 花生四烯酰基-N,N-二甲基酰胺可以发生氧化反应,特别是在花生四烯酰基链中的双键处。

还原: 还原反应可以针对双键,将它们转化为单键。

常见试剂和条件:

氧化: 在温和条件下可以使用高锰酸钾 (KMnO4) 或四氧化锇 (OsO4) 等试剂。

还原: 使用钯碳 (Pd/C) 作为催化剂的氢化是一种常见方法。

主要产物:

氧化: 产物包括环氧化物或二醇,具体取决于氧化程度。

还原: 主要产物是完全饱和的酰胺。

科学研究应用

Pharmacological Properties

ADMA exhibits various pharmacological properties that make it a candidate for therapeutic development:

- Cannabinoid Receptor Interaction : Unlike anandamide, ADMA shows weak binding to the central cannabinoid (CB1) receptor, which suggests it may have a different mechanism of action that could be beneficial in avoiding some side effects associated with CB1 receptor activation .

- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : ADMA is involved in the inhibition of FAAH, the enzyme responsible for the breakdown of anandamide. By inhibiting FAAH, ADMA can potentially increase endogenous levels of anandamide, thereby enhancing its beneficial effects on pain and inflammation .

Pain Management

ADMA has been studied for its potential in managing pain through its interaction with the endocannabinoid system:

- Animal Models : In rodent models, ADMA demonstrated antinociceptive effects similar to those observed with other FAAH inhibitors. For instance, studies showed that administration of ADMA led to significant reductions in pain responses in models of inflammatory and neuropathic pain .

Anti-Inflammatory Effects

ADMA's ability to modulate inflammatory responses makes it a candidate for treating various inflammatory conditions:

- Mechanism of Action : By elevating anandamide levels, ADMA may exert anti-inflammatory effects through both cannabinoid receptor-dependent and -independent pathways. This includes modulation of ion channels and activation of nuclear receptors such as PPARs .

Neuroprotection

Research indicates that ADMA may have neuroprotective properties:

- Neuroprotective Studies : In vitro studies have shown that ADMA can protect neuronal cells from oxidative stress and apoptosis. Its role in enhancing anandamide levels contributes to these protective effects, making it a potential candidate for neurodegenerative diseases .

Study on Pain Management

A study published in 2010 evaluated the antinociceptive effects of FAAH inhibitors, including ADMA, in various pain models. The results indicated that ADMA administration significantly reduced pain responses compared to control groups, suggesting its efficacy as a pain management agent .

Inflammation and Neuroprotection

Research focusing on the anti-inflammatory properties of ADMA revealed that it can inhibit pro-inflammatory cytokine production in glial cells. This suggests potential applications in treating neuroinflammatory conditions such as multiple sclerosis or Alzheimer's disease .

Data Table: Summary of Research Findings

作用机制

花生四烯酰基-N,N-二甲基酰胺通过抑制大鼠神经胶质细胞的间隙连接细胞间通讯发挥作用。它通过与细胞膜上的特定位点结合来实现这一点,从而阻止信号分子在细胞之间传递。 这种抑制与浓度有关,在 50 μM 的浓度下观察到完全抑制 .

类似化合物:

花生四烯乙醇酰胺 (AEA): 花生四烯酰基-N,N-二甲基酰胺是花生四烯乙醇酰胺的类似物,但对 CB1 受体的结合力较弱。

花生四烯酰基-N-甲基酰胺: 另一种具有类似特性但结合亲和力不同的类似物。

花生四烯酰胺: 一种天然存在的内源性大麻素,对 CB1 和 CB2 受体具有更高的亲和力.

独特性: 花生四烯酰基-N,N-二甲基酰胺的独特性在于它能特异性地抑制间隙连接通讯,而不会与大麻素受体发生显著结合。 这使其成为研究非大麻素途径和细胞通讯机制的宝贵工具 .

相似化合物的比较

Anandamide (AEA): Arachidonoyl-N,N-dimethyl amide is an analog of anandamide but exhibits weaker binding to the CB1 receptor.

Arachidonoyl-N-methyl amide: Another analog with similar properties but different binding affinities.

Arachidonoyl ethanolamide: A naturally occurring endocannabinoid with higher affinity for CB1 and CB2 receptors.

Uniqueness: this compound is unique due to its specific inhibition of gap junction communication without significant binding to cannabinoid receptors. This makes it a valuable tool for studying non-cannabinoid pathways and cellular communication mechanisms .

生物活性

Arachidonoyl-N,N-dimethyl amide (ADMA) is a bioactive lipid that belongs to the class of N-acyl amides, which are derived from arachidonic acid. This compound has garnered attention due to its potential therapeutic applications and its role in various physiological processes. This article explores the biological activity of ADMA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

ADMA is synthesized from arachidonic acid through the conjugation with dimethylamine. The structural formula can be represented as follows:

This compound is part of a broader category of N-acyl amino acids and neurotransmitter conjugates that exhibit diverse biological activities.

ADMA interacts with several biological pathways, primarily through its effects on cannabinoid receptors and other signaling molecules.

- Cannabinoid Receptor Modulation : ADMA has been shown to activate cannabinoid receptors (CB1 and CB2), which are involved in various physiological processes including pain modulation, appetite regulation, and immune response. The activation of these receptors by ADMA can lead to analgesic effects similar to those observed with other cannabinoids .

- Fatty Acid Amide Hydrolase (FAAH) Inhibition : ADMA acts as an inhibitor of FAAH, the enzyme responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, ADMA increases the levels of endogenous cannabinoids, enhancing their effects on pain relief and inflammation .

Analgesic Properties

ADMA exhibits significant analgesic properties in various animal models. For instance, studies have demonstrated that administration of ADMA leads to reduced nociceptive responses in pain models, suggesting its potential as a therapeutic agent for pain management.

- Case Study : In a study involving rat models, ADMA was administered to evaluate its effect on inflammatory pain. The results indicated a marked reduction in pain behaviors compared to control groups, highlighting its efficacy as an analgesic .

Neuroprotective Effects

ADMA has been implicated in neuroprotection due to its ability to modulate neurotransmitter release and protect against excitotoxicity.

- Mechanism : By activating TRPV1 receptors alongside cannabinoid receptors, ADMA can enhance glutamate transmission while inhibiting GABAergic transmission, which may contribute to neuroprotective effects in conditions such as neurodegeneration .

Pharmacological Applications

The pharmacological profile of ADMA suggests potential applications in various therapeutic areas:

- Pain Management : Due to its analgesic properties, ADMA could be explored as a treatment for chronic pain conditions.

- Neurodegenerative Disorders : Its neuroprotective effects may be beneficial in diseases such as Alzheimer's or Parkinson's by mitigating excitotoxic damage.

- Inflammatory Conditions : The ability to modulate inflammatory responses positions ADMA as a candidate for treating inflammatory diseases.

Research Findings

A summary of key findings regarding the biological activity of ADMA is presented in Table 1 below:

化学反应分析

1.1. Acyl Chloride Amidation

The arachidonic acid is first converted to an acyl chloride using thionyl chloride or oxalyl chloride. The acyl chloride reacts with N,N-dimethylamine in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIEA) in dichloromethane (DCM) or tetrahydrofuran (THF) .

1.2. Copper-Catalyzed Amidation

A copper-catalyzed reaction between arachidonic acid nitrile and dimethylformamide (DMF) under oxygen atmosphere produces ADMA. This method avoids harsh conditions and is efficient for large-scale synthesis .

1.3. Activated Acyl Intermediates

N-acylbenzotriazoles, generated from arachidonic acid and benzotriazole, react with N,N-dimethylamine to form ADMA. This method is favored for its mild conditions and compatibility with sensitive functional groups .

Chemical Reactions

ADMA undergoes various chemical transformations, reflecting its structural features.

2.1. Oxidation

- Agents : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).

- Products : Oxidized derivatives (e.g., epoxides, hydroperoxides) at the polyunsaturated acyl chain .

2.2. Reduction

- Agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

- Products : Hydrogenated acyl chain derivatives, with potential cleavage of the amide bond under strong conditions .

2.3. Substitution

- Mechanism : Nucleophilic attack on the amide nitrogen by organometallic reagents (e.g., Grignard reagents).

- Products : Modified amides with substituted alkyl groups .

Metabolic Pathways

ADMA’s metabolism involves enzymatic hydrolysis and oxidative modifications:

3.1. Enzymatic Hydrolysis

3.2. Oxidative Metabolism

- Enzymes : Cyclooxygenase-2 (COX-2), lipoxygenases (LOXs), cytochrome P450.

- Products : Epoxyeicosatrienoic acid (EET)-ADMA conjugates and hydroperoxy derivatives .

4.1. Stability

ADMA is stable under neutral conditions but degrades in acidic or basic environments due to hydrolysis .

4.2. Detection

- LC-MS/MS : Monitored via multiple reaction monitoring (MRM) with key fragments (m/z 331.53 for ADMA) .

- Optimization : Collision energy and fragment voltage tuning enhance detection sensitivity .

Comparative Reaction Table

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄ | Aqueous acid, heat | Epoxides, hydroperoxides |

| Reduction | LiAlH₄, NaBH₄ | THF, 0°C | Hydrogenated derivatives |

| Substitution | Grignard reagents | Dry ether, reflux | Alkyl-substituted amides |

属性

IUPAC Name |

(5Z,8Z,11Z,14Z)-N,N-dimethylicosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(2)3/h8-9,11-12,14-15,17-18H,4-7,10,13,16,19-21H2,1-3H3/b9-8-,12-11-,15-14-,18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHAVFLICKAOOF-GKFVBPDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。